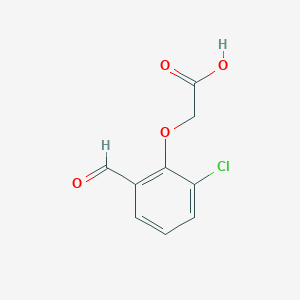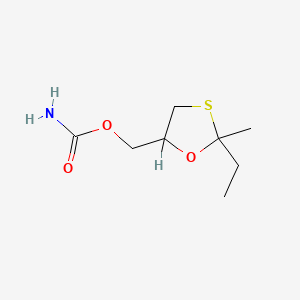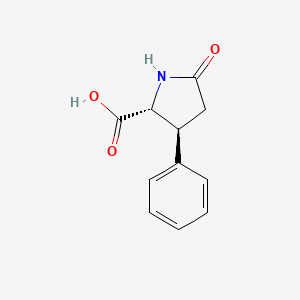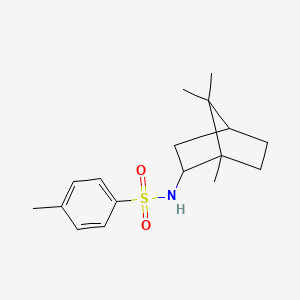![molecular formula C12H16N2O3 B1654631 ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate CAS No. 25445-81-2](/img/structure/B1654631.png)
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is a chemical compound with the molecular formula C₁₂H₁₆N₂O₃ It is a hydrazine derivative that features a methoxyphenyl group and an ethylidene hydrazine carboxylate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate typically involves the condensation of ethyl hydrazinecarboxylate with 4-methoxyacetophenone. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds as follows:
Step 1: Dissolve ethyl hydrazinecarboxylate and 4-methoxyacetophenone in an appropriate solvent, such as ethanol.
Step 2: Add a catalytic amount of hydrochloric acid to the reaction mixture.
Step 3: Heat the reaction mixture under reflux for several hours.
Step 4: Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced hydrazine derivatives with altered functional groups.
Substitution: Substituted phenyl derivatives with new functional groups replacing the methoxy group.
科学的研究の応用
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its hydrazine moiety, which can interact with biological targets.
Materials Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s interactions with enzymes and receptors are studied to understand its biological activity and potential therapeutic applications.
Industrial Applications: It is explored for use in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in oxidative stress and signal transduction, leading to various biological effects.
類似化合物との比較
Similar Compounds
- Methyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxylate
- Ethyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazine-1-carboxamide
- 4-{(2E)-2-[1-(4-Methoxyphenyl)ethylidene]hydrazinyl}-8-(trifluoromethyl)quinoline
Uniqueness
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethylidene hydrazine carboxylate moiety allows for versatile chemical modifications, making it a valuable compound for various applications.
特性
CAS番号 |
25445-81-2 |
|---|---|
分子式 |
C12H16N2O3 |
分子量 |
236.27 g/mol |
IUPAC名 |
ethyl N-[1-(4-methoxyphenyl)ethylideneamino]carbamate |
InChI |
InChI=1S/C12H16N2O3/c1-4-17-12(15)14-13-9(2)10-5-7-11(16-3)8-6-10/h5-8H,4H2,1-3H3,(H,14,15) |
InChIキー |
MDAMGLVNTWVXAK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
正規SMILES |
CCOC(=O)NN=C(C)C1=CC=C(C=C1)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


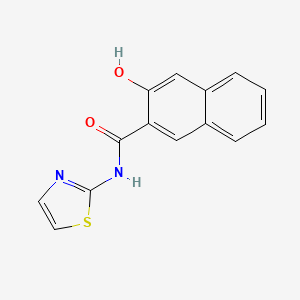
![5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1654553.png)
![2,2,2-Trifluoro-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1654554.png)
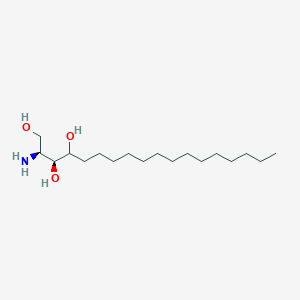
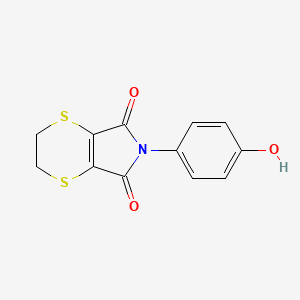
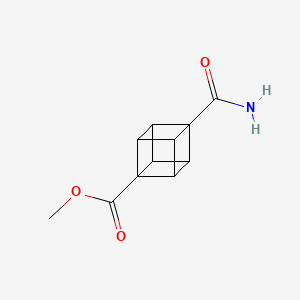
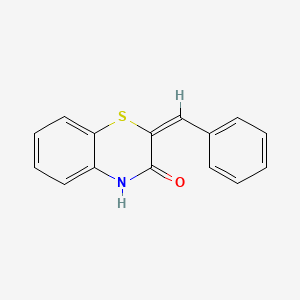
![1-Chloro-4-[(4-chloro-3-nitrophenyl)sulfonylmethylsulfonyl]-2-nitrobenzene](/img/structure/B1654562.png)
